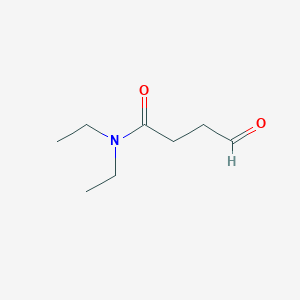

N,N-Diethyl-4-oxobutanamide

Description

Structure

3D Structure

Properties

CAS No. |

92442-09-6 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N,N-diethyl-4-oxobutanamide |

InChI |

InChI=1S/C8H15NO2/c1-3-9(4-2)8(11)6-5-7-10/h7H,3-6H2,1-2H3 |

InChI Key |

PFENCQBZZKKROW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N,n Diethyl Oxobutanamides

Core Strategies for Oxobutanamide Skeleton Formation

The principal approaches to assembling the N,N-diethyl-4-oxobutanamide structure involve forming the butanamide backbone via acylation or creating the amide bond from carboxylic acid precursors.

Acylation Reactions for Construction of the Butanamide Backbone

A direct and widely utilized method for synthesizing N,N-dialkyl-4-oxobutanamides involves the acylation of a secondary amine with a suitable succinic acid derivative. A common starting material for this approach is succinic anhydride (B1165640). The reaction proceeds by the nucleophilic attack of diethylamine (B46881) on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and the formation of a γ-keto acid amide intermediate. This intermediate can then be further manipulated to yield the target compound.

Another prominent acylation strategy employs 4-oxobutanoyl chloride. The reaction of 4-oxobutanoyl chloride with diethylamine, typically in an inert solvent and at controlled temperatures, provides a direct route to N,N-diethyl-4-oxobutanamide. This nucleophilic acyl substitution is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. For the analogous N,N-dimethyl-4-oxobutanamide, industrial-scale synthesis using this method reports yields greater than 85%.

Amidation Reactions from Carboxylic Acid Precursors

The formation of the amide bond from a carboxylic acid precursor, such as succinic acid or its monoesters, offers a versatile set of synthetic options. These methods often involve the activation of the carboxylic acid to facilitate the reaction with diethylamine.

The mixed anhydride method is a classical and effective technique for amide bond formation. highfine.com This approach involves the reaction of a carboxylic acid, such as succinic acid monomethyl ester, with a chloroformate, like ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine. highfine.comthieme-connect.de This generates a highly reactive mixed anhydride intermediate. Subsequent addition of diethylamine to this intermediate results in the formation of N,N-diethyl-4-oxobutanamide. While effective, this method can sometimes lead to the formation of byproducts if the amine attacks the wrong carbonyl group of the mixed anhydride. highfine.comuminho.pt

| Reactant 1 | Reactant 2 | Reagent | Product | Ref |

| Succinic acid monomethyl ester | Diethylamine | Ethyl Chloroformate, Triethylamine | N,N-Diethyl-4-oxobutanamide | uminho.pt |

Direct amidation involves the condensation of a carboxylic acid and an amine, often at elevated temperatures, to form an amide with the elimination of water. diva-portal.org While this method is atom-economical, it can require harsh conditions and may not be suitable for sensitive substrates. Catalytic systems, such as those based on boric acid derivatives, have been developed to facilitate direct amidation under milder conditions. nih.gov For instance, the direct thermal condensation of succinic acid with diethylamine can be employed, though it may require high temperatures to drive the reaction to completion.

Modern peptide coupling reagents are highly efficient for amide bond formation under mild conditions and have found broad application in organic synthesis. COMU ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that has demonstrated high efficiency and low racemization in amide synthesis. peptide.comluxembourg-bio.comnih.gov In the synthesis of N,N-diethyl-4-oxobutanamide, a carboxylic acid precursor like succinic acid monomethyl ester can be activated with COMU in the presence of a base. peptide.compeptide.com This forms a highly reactive active ester, which readily reacts with diethylamine to afford the desired product in high yield. peptide.comluxembourg-bio.com The byproducts of COMU are water-soluble, simplifying the purification process. peptide.comnih.gov

Advantages of COMU include:

High efficiency and yields comparable to or better than other coupling reagents like HATU. peptide.com

Requires only one equivalent of base. peptide.com

Low rates of racemization. peptide.com

Water-soluble byproducts for easier workup. peptide.comnih.gov

| Precursor | Amine | Coupling Reagent | Base | Product | Ref |

| Succinic acid monomethyl ester | Diethylamine | COMU | Diisopropylethylamine | N,N-Diethyl-4-oxobutanamide | peptide.compeptide.com |

Decarboxylation and Alkylation Routes

Alternative synthetic pathways to oxobutanamides can involve decarboxylation and alkylation strategies. solubilityofthings.com For example, a malonic ester synthesis approach can be adapted. Diethyl malonate can be alkylated, and subsequent hydrolysis and decarboxylation of a β-keto ester derivative can lead to the formation of the butanone skeleton. pressbooks.pub While not a direct route to N,N-diethyl-4-oxobutanamide, this highlights the versatility of decarboxylation reactions in constructing the carbon framework. More direct decarboxylative alkylation methods, often photocatalyzed, have emerged for forming C-N bonds from carboxylic acids, presenting a potential, though less conventional, route to the target molecule. wiley.comrsc.org

Synthesis of Specific N,N-Diethyl-Oxobutanamide Isomers and Functionalized Analogues

The structural diversity of N,N-diethyl-oxobutanamides is achieved through targeted synthetic strategies that allow for the introduction of different functional groups at various positions on the butanamide backbone.

Preparation of N,N-Diethyl-3-oxobutanamide

N,N-Diethyl-3-oxobutanamide is a key intermediate in the synthesis of various organic molecules. solubilityofthings.com Its preparation can be achieved through several routes, often involving the reaction of diketene (B1670635) with diethylamine. The reaction of N,N-diethyl-3-oxobutanamide with (het)arylaldehydes and N-cyanoguanidine has been used to synthesize a series of previously unknown 4-(het)aryl-6-methyl-2-cyanoimino-N,N-diethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides. bohrium.comcijournal.ru

Synthetic Routes to N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamide

N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamide is a derivative of interest due to its potential in medicinal chemistry and agrochemicals. smolecule.com The synthesis of this compound can be accomplished through the reaction of diethylamine with 3-oxobutanamide in the presence of hydroxylamine (B1172632) hydrochloride. smolecule.com Another approach involves the nitrosation of an appropriate precursor. For instance, reacting a precursor with sodium nitrite (B80452) in acetic acid at 0°C can yield the desired hydroxyimino group. vulcanchem.com This method is analogous to protocols used for similar derivatives and proceeds via electrophilic nitrosation. vulcanchem.com

A related compound, N,N-diethyl-2-nitroacetamide, can be synthesized by mixing nitric acid and sulfuric acid at low temperatures. mpg.de

Table 1: Synthesis of N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamide

| Starting Material | Reagents | Solvent | Temperature | Product |

| Diethylamine, 3-Oxobutanamide | Hydroxylamine hydrochloride | - | - | N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamide smolecule.com |

| Precursor β-ketoamide | Sodium nitrite (NaNO₂) | Acetic acid | 0°C | N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamide vulcanchem.com |

Formation of N,N-Diethyl-4-(2-thienyl)-4-oxobutanamide

The synthesis of N,N-Diethyl-4-(2-thienyl)-4-oxobutanamide can be achieved through a multi-step process. One reported method involves the transformation of a precursor via two different synthetic routes to yield the final amide product. scispace.com This highlights the versatility of synthetic strategies in accessing functionalized oxobutanamide derivatives.

Synthesis of N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide as a Related Oxobutanamide

While not a diethylamide, the synthesis of N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide provides insight into the functionalization of the oxobutanamide core. This compound is a reactant used in the synthesis of Zolpidem. impurity.com Its synthesis typically involves the formation of the oxobutanamide skeleton through acylation, followed by electrophilic bromination to introduce the bromine atom, and finally methylation to introduce the dimethylamino group. smolecule.com

Table 2: General Synthetic Steps for N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide

| Step | Reaction Type | Reagents |

| 1 | Acylation | Appropriate precursor |

| 2 | Bromination | Bromine or brominating agents |

| 3 | Methylation | Methyl iodide or dimethyl sulfate (B86663) |

Radiochemical Synthesis Approaches for Oxobutanamide Precursors

Radiolabeled compounds are crucial for various diagnostic and therapeutic applications. The synthesis of radiolabeled oxobutanamide precursors often involves optimizing reaction conditions to achieve high radiochemical purity. For instance, in the synthesis of [¹⁷⁷Lu]Lu-PSMA-617, a well-known radiopharmaceutical, the reaction conditions such as temperature, pH, and the use of microwave heating are carefully controlled to maximize the radiochemical yield and minimize side products. mdpi.com While not directly the synthesis of an oxobutanamide, these principles of optimizing reaction parameters are applicable to the radiolabeling of oxobutanamide-based structures. The use of alternative approaches and careful optimization of synthesis conditions can lead to improved quality of the final radiolabeled product. mdpi.com

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new transformations. For instance, in the rhodium-catalyzed conjugate addition of arylboronic acids to 4-oxobutenamides, mechanistic studies suggest that electronic effects control regioselectivity, while steric interactions between the ligand and the substrate determine enantioselectivity. organic-chemistry.org The reaction is believed to proceed through a standard mechanism involving aryl-rhodium intermediates. organic-chemistry.org

In other reactions, such as the oxidation of 3-oxo-N-substituted butanamides using hypervalent iodine reagents, a plausible mechanism involves the initial attack of the carbamoyl (B1232498) nitrogen or carbonyl oxygen on the iodine(III) center, or the attack of the reagent on the enol form of the butanamide. beilstein-journals.org Subsequent bond cleavages and nucleophilic attack lead to the final product. beilstein-journals.org Similarly, in a transformation involving an oxidative carbon-carbon bond cleavage, a proposed mechanism involves the formation of an intermediate through nucleophilic attack, followed by a retro-Claisen condensation. beilstein-journals.org These mechanistic insights are crucial for predicting reaction outcomes and developing novel synthetic methods. beilstein-journals.orgbeilstein-journals.org

Regioselectivity and Stereoselectivity in Synthetic Processes

Control over regioselectivity and stereoselectivity is paramount in modern organic synthesis for the creation of specific isomers. In the context of oxobutanamide synthesis, these principles are applied to direct the formation of desired constitutional isomers and stereoisomers.

Regioselectivity , the control of where a reaction occurs on a molecule, is a key consideration. For instance, in syntheses involving diketene, its strained ring structure inherently directs a selective nucleophilic attack at the β-carbon, which helps in avoiding the formation of α-substitution byproducts. The nature of the substituents on the amine nucleophile can also profoundly influence regiochemical outcomes. Research on rhodium-catalyzed carbene C–H insertion reactions has shown that the use of a sterically bulky N,N-diethylamide group can enforce complete regioselectivity, guiding the reaction to a single, specific site on an aromatic ring. researchgate.net In other systems, the choice of solvent has been demonstrated to be a powerful tool for tuning selectivity; in some cases, switching from 1,4-dioxane (B91453) to dimethyl sulfoxide (B87167) (DMSO) can completely reverse the regiochemical outcome of a reaction. epa.gov

Stereoselectivity , which pertains to the preferential formation of one stereoisomer over another, is critical when chiral centers are present. While N,N-Diethyl-4-oxobutanamide itself is achiral, related synthetic processes for structurally similar compounds demonstrate sophisticated stereochemical control. For example, enantioselective cyclization reactions have been developed for the synthesis of spirocyclic γ-lactams, which are structurally related to oxobutanamides. These reactions, proceeding through palladium-enolates, can achieve high yields and excellent enantiomeric excess (up to 96% ee), showcasing the potential for creating chiral derivatives. researchgate.net

Catalysis in Oxobutanamide Synthesis

Catalysts are fundamental to the synthesis of oxobutanamides, as they provide alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often enhancing selectivity. researchgate.net A variety of catalytic systems, including acid, base, and metal catalysts, are employed depending on the specific synthetic transformation.

Acid catalysts such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used in the condensation reaction between an amine and a β-keto ester like ethyl acetoacetate (B1235776) to form the corresponding oxobutanamide. Lewis acids, including zinc(II) chloride (ZnCl₂) and iron(III) chloride (FeCl₃), have been utilized in conjunction with oxidizing agents like (diacetoxyiodo)benzene (B116549) (DIB) to perform novel oxidative transformations on 3-oxo-N-phenylbutanamides. beilstein-journals.orgresearchgate.net

Base-catalyzed methods are also prevalent. A combination of magnesium chloride (MgCl₂) and potassium hydroxide (B78521) (KOH) in ethanol (B145695) has been reported as an effective system for related amide syntheses. vulcanchem.com Furthermore, in three-component reactions involving N,N-diethyl-3-oxobutanamides, the mild and inexpensive catalyst sodium hydrogen sulfate has been used effectively. researchgate.net In more specialized applications, ionic liquids have served as both solvent and catalyst. For example, a wet ionic liquid system of [Bmim]Cl/H₂O has been used to catalyze the synthesis of α-oxoketene S,S-acetals from N-substituted-3-oxo-butanamides. mdpi.com

The table below summarizes various catalytic systems used in the synthesis and transformation of oxobutanamides.

| Catalyst System | Reactants/Substrate | Reaction Type | Reference |

| Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) | 2-Methoxyaniline, Ethyl acetoacetate | Amide formation | |

| Magnesium chloride (MgCl₂), Potassium hydroxide (KOH) | 4-Ethylaniline, 3-Oxobutanamide precursor | Amide formation | vulcanchem.com |

| Zinc(II) chloride (ZnCl₂), (Diacetoxyiodo)benzene (DIB) | 3-Oxo-N-phenylbutanamide | C-C bond cleavage/Oxidation | beilstein-journals.orgresearchgate.net |

| Sodium hydrogen sulfate | N,N-diethyl-3-oxobutanamide, Salicylaldehyde (B1680747), N-phenylthiourea | Three-component reaction | researchgate.net |

| [Bmim]Cl / H₂O | N-cyclohexylacetoacetamide | Synthesis of α-oxoketene S,S-acetals | mdpi.com |

| Rhodium complexes | Diazoamides | Carbene C-H Insertion | researchgate.net |

| Palladium complexes | Allyl β-keto esters, Isocyanates | Enantioselective cyclization | researchgate.net |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and output of chemical syntheses, rigorous optimization of reaction parameters such as temperature, stoichiometry, and solvent is essential.

Temperature and Stoichiometric Control

Temperature is a critical parameter that can dictate not only the rate of a reaction but also its selectivity. For the acid-catalyzed synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide, reactions are typically conducted under reflux conditions (78–100°C). However, elevated temperatures can sometimes lead to undesirable side reactions, such as over-condensation. In other systems, precise temperature control is used to prevent side reactions and ensure product specificity. For instance, the nitrosation of N,N-dimethyl-3-oxobutanamide is performed at 0°C to minimize byproducts. vulcanchem.com In some multicomponent reactions, temperature can be used to switch between kinetically and thermodynamically controlled pathways, leading to different products from the same set of starting materials. researchgate.net

Stoichiometry—the molar ratio of reactants—is also carefully controlled to drive reactions to completion and maximize yield. In an oxidative cleavage reaction of 3-oxo-N-phenylbutanamide, researchers optimized the amount of the oxidizing agent (DIB) and the Lewis acid catalyst (ZnCl₂) to achieve the highest product yield. The best results were obtained with 1.3 equivalents of DIB and 1.5 equivalents of the catalyst. beilstein-journals.orgresearchgate.net

The following table illustrates the effect of stoichiometry on yield in the oxidation of 3-oxo-N-phenylbutanamide. beilstein-journals.orgresearchgate.net

| DIB (equiv.) | ZnCl₂ (equiv.) | Yield (%) |

| 1.0 | 1.0 | 70 |

| 0.5 | 1.0 | 35 |

| 1.3 | 1.0 | 80 |

| 2.0 | 1.0 | 81 |

| 1.3 | 1.5 | 93 |

Solvent Effects on Reaction Outcomes

The choice of solvent can have a dramatic impact on reaction rates, yields, and even the type of product formed. Solvents can influence the solubility of reactants, stabilize transition states, and participate directly in reaction mechanisms. In the synthesis of related amide structures, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are known to enhance reactivity.

Studies on the oxidation of 3-oxo-N-phenylbutanamide demonstrated a significant solvent effect on product yield. As shown in the table below, dioxane was found to be the optimal solvent for this particular transformation, yielding 93% of the desired product under optimized conditions. beilstein-journals.orgresearchgate.net

| Solvent | Yield (%) |

| Dichloromethane (DCM) | 75 |

| Acetonitrile (MeCN) | 82 |

| Dioxane | 93 |

| Dimethylformamide (DMF) | 85 |

| Tetrahydrofuran (THF) | 65 |

In some cases, the solvent can act as a switch to control reaction pathways. Research has shown that the reaction of the same starting materials can lead to different constitutional isomers simply by changing the solvent from 1,4-dioxane to DMSO, highlighting the profound influence of the reaction medium on selectivity. epa.gov

Industrial Relevance of Flow Chemistry Protocols in Related Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful technology for chemical synthesis, particularly on an industrial scale. thieme-connect.com This approach offers numerous advantages for amide synthesis, including enhanced safety, improved efficiency, and greater scalability. nih.govresearchgate.net

The ability to handle hazardous reagents or intermediates safely is a major benefit. For example, potentially explosive aromatic azides can be generated and used in situ in a flow system, minimizing their accumulation to safe levels. thieme-connect.com Flow protocols often allow for reactions under mild conditions, such as ambient temperature, with significantly reduced reaction times—sometimes as short as one minute. benthamdirect.com This rapid processing, combined with simplified purification, leads to higher space-time yields and productivity. nih.govbenthamdirect.com

The scalability of flow synthesis is another key advantage. Amide synthesis has been successfully scaled up to produce multi-gram quantities of product. thieme-connect.com In one instance, a direct amidation protocol using a screw reactor was scaled to produce 100 grams of an amide with an average yield of 90%. rsc.org These attributes make flow chemistry a highly attractive and industrially relevant platform for the efficient, safe, and sustainable production of amides like N,N-Diethyl-4-oxobutanamide.

Chemical Reactivity and Derivatization Strategies of N,n Diethyl Oxobutanamides

Electrophilic Transformations

Electrophilic transformations of N,N-Diethyl-4-oxobutanamide can be targeted at several positions, most notably the α-carbons adjacent to the ketone moiety, which can be converted into nucleophilic enolates to react with electrophiles. Furthermore, while the parent compound lacks certain functional groups, it can be derivatized to introduce new reactive sites for subsequent electrophilic reactions.

Oxidation Reactions of Specific Functional Groups (e.g., Hydroxyimino Group)

N,N-Diethyl-4-oxobutanamide does not inherently contain a hydroxyimino group. However, this functional group can be introduced by reacting the ketone at the C-4 position with hydroxylamine (B1172632) or its salts. For instance, related keto-amides have been converted to their hydroxyimino derivatives by treatment with hydroxylamine hydrochloride in a suitable solvent system like methanol (B129727) and pyridine (B92270) at room temperature. google.com This conversion introduces a new site for oxidative transformations.

The resulting N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide, an isomer of the parent compound, possesses a functional group that can undergo oxidation. The development of such redox derivatives from parent active pharmaceutical compounds is an area of interest in medicinal chemistry, as these derivatives may function as prodrugs or exhibit modified bioavailability. google.com The oxidation of oximes can lead to various products depending on the reagents used, though specific studies on this derivative are not extensively detailed in current literature. Generally, oxidation of oximes can regenerate the carbonyl group or lead to other functional groups under specific conditions.

Alpha-Halogenation of Carbonyl Centers (e.g., Bromination)

The carbons alpha to the ketone carbonyl (C-3 and C-5) in N,N-Diethyl-4-oxobutanamide are susceptible to electrophilic halogenation. This reaction typically proceeds via an enol or enolate intermediate. The α-bromination of carbonyl compounds, including ketones and β-keto amides, is efficiently achieved using N-bromosuccinimide (NBS) under various catalytic conditions. researchgate.netrsc.org

The use of a heterogeneous catalyst, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂), has been shown to effectively catalyze the α-bromination of cyclic and acyclic ketones with NBS in solvents like diethyl ether or carbon tetrachloride. researchgate.net Similarly, ammonium (B1175870) acetate (B1210297) (NH₄OAc) has been employed as a mild and efficient catalyst for the same transformation. rsc.org These methods are valued for their high product yields, mild reaction conditions, and short reaction times. researchgate.net While these examples focus on general ketones or β-keto systems, the principles are directly applicable to the γ-keto moiety in N,N-Diethyl-4-oxobutanamide.

| Catalyst | Reagent | Solvent | Temperature (°C) | Substrate Type | Outcome | Reference |

| NH₄OAc | NBS | Diethyl Ether | 25 | Cyclic Ketones | Good yields of α-bromo ketones | rsc.org |

| NH₄OAc | NBS | Carbon Tetrachloride | 80 | Acyclic Ketones | Efficient bromination | rsc.org |

| NaHSO₄·SiO₂ | NBS | Diethyl Ether | Room Temp | Cyclic Ketones, Amides | High yields, short reaction times | researchgate.net |

Nucleophilic Transformations

The dual carbonyl functionality of N,N-Diethyl-4-oxobutanamide allows for a range of nucleophilic transformations, including reactions at the electrophilic carbonyl carbons and reactions where the molecule itself acts as a nucleophile.

Nucleophilic Substitution Reactions

One of the most powerful nucleophilic transformations for this class of compounds involves the deprotonation of the α-carbon adjacent to the ketone, forming a nucleophilic enolate. This enolate can then participate in nucleophilic substitution (Sₙ2) reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. pressbooks.pub This process, known as enolate alkylation, is a fundamental strategy for elaborating carbonyl-containing structures. uwo.cavanderbilt.edu

For a γ-keto amide like N,N-Diethyl-4-oxobutanamide, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can be used to generate the enolate by deprotonating the more acidic α-proton of the ketone. masterorganicchemistry.com The resulting lithium enolate can then react with an electrophilic partner. This approach allows for the introduction of alkyl, allyl, or benzyl (B1604629) groups at the C-3 or C-5 position. The choice of base, solvent, and reaction temperature is crucial for controlling the regioselectivity of enolate formation and subsequent alkylation. vanderbilt.edumasterorganicchemistry.com

| Base | Solvent | Temperature (°C) | Electrophile | Product Type | Reference |

| LDA | THF | -78 | Alkyl Halide | α-Alkylated Ketone | vanderbilt.edumasterorganicchemistry.com |

| NaH | THF / DMF | Room Temp | Alkyl Halide | α-Alkylated Ketone | vanderbilt.edu |

| t-BuOK | t-BuOH | Room Temp | Alkyl Halide | α-Alkylated Ketone | vanderbilt.edu |

Reduction of Carbonyl Moieties

The presence of both a ketone and a tertiary amide allows for selective reduction. The ketone is significantly more reactive towards common hydride reagents than the resonance-stabilized amide. Reagents such as sodium borohydride (B1222165) (NaBH₄) are well-suited for the chemoselective reduction of the ketone to a secondary alcohol while leaving the amide group intact. psgcas.ac.inresearchgate.net This transformation is typically carried out in a protic solvent like methanol or ethanol (B145695) at room temperature. psgcas.ac.in

For the reduction of γ-keto amides to the corresponding γ-hydroxy amides, more specialized reagents can provide high levels of diastereoselectivity. clockss.org For example, the reduction of substituted γ-keto amides with L-selectride at low temperatures (-78 °C) can proceed with almost exclusive formation of a single diastereoisomer. clockss.org Conversely, using zinc borohydride (Zn(BH₄)₂) can favor the formation of the opposite diastereomer, allowing for diastereodivergent synthesis. clockss.org Stronger reducing agents like lithium aluminum hydride (LAH) are less selective and would typically reduce both the ketone and the amide functionality. rushim.ru

| Reagent | Solvent | Temperature (°C) | Selectivity | Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol | Room Temp | Ketone over Amide | γ-Hydroxy Amide | psgcas.ac.inresearchgate.net |

| L-Selectride | THF | -78 | High Diastereoselectivity | γ-Hydroxy Amide | clockss.org |

| Zinc Borohydride (Zn(BH₄)₂) | Ether | 0 | High (opposite) Diastereoselectivity | γ-Hydroxy Amide | clockss.org |

| Lithium Aluminum Hydride (LAH) | THF / Ether | Reflux | Reduces both Ketone and Amide | Amino Diol | rushim.ru |

Amide Bond Hydrolysis

The amide bond in N,N-Diethyl-4-oxobutanamide, while stable, can be cleaved through hydrolysis under either acidic or basic conditions to yield a carboxylic acid. masterorganicchemistry.com Due to the resonance stability of the amide, these reactions typically require vigorous conditions, such as prolonged heating. masterorganicchemistry.comchemguide.co.uk

Acidic Hydrolysis : Heating the amide with a strong aqueous acid, like hydrochloric acid (HCl), results in the formation of the corresponding carboxylic acid (4-oxobutanoic acid) and the ammonium salt of the amine (diethylamine hydrochloride). chemguide.co.uk The reaction proceeds by protonation of the amide carbonyl, which increases its electrophilicity and facilitates nucleophilic attack by water. masterorganicchemistry.com

Basic Hydrolysis : Heating the amide with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH), yields the salt of the carboxylic acid (sodium 4-oxobutanoate) and the free amine (diethylamine). chemguide.co.uk The reaction involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. arkat-usa.org Milder, non-aqueous conditions using NaOH in a methanol/dioxane mixture have also been developed for the hydrolysis of tertiary amides. arkat-usa.org

| Condition | Reagents | Temperature | Products | Reference |

| Acidic | Dilute HCl (aq) | Heat / Reflux | 4-Oxobutanoic Acid + Diethylamine (B46881) Hydrochloride | masterorganicchemistry.comchemguide.co.uk |

| Basic | NaOH (aq) | Heat / Reflux | Sodium 4-oxobutanoate (B1241810) + Diethylamine | chemguide.co.uk |

| Mild Basic | NaOH / MeOH / Dioxane | Reflux | Sodium 4-oxobutanoate + Diethylamine | arkat-usa.org |

Addition Reactions and Condensations

The reactivity of N,N-diethyl-3-oxobutanamide is largely dictated by its dicarbonyl nature, which imparts significant acidity to the α-methylene protons. This facilitates the formation of a stabilized enolate, a potent nucleophile for various addition and condensation reactions.

Michael Addition Processes

N,N-Diethyl-3-oxobutanamide, also known as N,N-diethylacetoacetamide, serves as a classic Michael donor. chemicalbook.com Its active methylene (B1212753) group can be deprotonated by a base to form a carbanion, which subsequently attacks an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate 1,4-addition. chemicalbook.com This reaction is a fundamental carbon-carbon bond-forming strategy, creating a 1,5-dicarbonyl compound that can be a precursor for further synthetic elaborations, including the synthesis of quinoline (B57606) derivatives. chemicalbook.com The scope of this reaction is broad, and asymmetric variants have been developed using chiral catalysts to control the stereochemical outcome of the addition, particularly in reactions with electrophiles like nitroolefins. acs.org

Reactions with Active Methylene Compounds

The active methylene group within N,N-diethyl-3-oxobutanamide is itself a key reaction site. researchgate.net This group is reactive toward both nucleophilic and electrophilic attack. researchgate.net A prominent reaction is the Knoevenagel condensation, where the oxobutanamide condenses with aldehydes or other carbonyl compounds. dcu.ie

Furthermore, the compound can first be converted into a more reactive intermediate, such as an enaminone, by reacting it with dimethylformamide-dimethylacetal (DMF-DMA). This enaminone can then react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to yield highly functionalized pyridine derivatives. researchgate.net Similarly, reaction with triethylorthoformate produces an ethoxymethylene intermediate which also serves as a versatile precursor for constructing heterocyclic systems by reacting with different nucleophiles. researchgate.net

Heterocyclic Ring Formation and Cyclization Reactions

The polyfunctional nature of N,N-diethyl-3-oxobutanamide makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The strategic placement of its functional groups allows for intramolecular and intermolecular cyclization reactions to build five- and six-membered rings.

Role as Precursors for Pyrazole (B372694) and Isoxazoline Derivatives

N,N-diethyl-3-oxobutanamide is a versatile building block for the synthesis of pyrazole derivatives. One common pathway involves the initial condensation of the β-keto amide with a hydrazine (B178648) derivative. For instance, reaction of an enaminone derived from a 3-oxobutanamide with phenylhydrazine (B124118) can lead to the formation of substituted pyrazoles. researchgate.net Another established route involves the reaction of hydrazones, which can be prepared from β-keto amides, with other reagents like nitroolefins to regioselectively produce 1,3,5-trisubstituted pyrazoles. orgsyn.org

While direct synthesis of isoxazolines from N,N-diethyl-3-oxobutanamide is less commonly documented, the general synthesis of isoxazolines often involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. mdpi.comorganic-chemistry.orgnih.gov It is conceivable that derivatives of N,N-diethyl-3-oxobutanamide could be functionalized to participate in such cycloadditions, although specific examples are not prevalent in the literature.

Synthesis of Substituted Tetrahydropyrimidine-5-carboxamides

A significant application of N,N-diethyl-3-oxobutanamide is in the multicomponent Biginelli reaction to synthesize tetrahydropyrimidine (B8763341) derivatives. researchgate.netresearchgate.net In a well-documented example, N,N-diethyl-3-oxobutanamide reacts with various aromatic or heterocyclic aldehydes and N-cyanoguanidine. researchgate.netjdigitaldiagnostics.com This three-component, one-pot synthesis yields a series of 4-(het)aryl-6-methyl-2-cyanoimino-N,N-diethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides. The structures of these complex heterocyclic products have been confirmed by IR and NMR spectroscopy, as well as single-crystal X-ray diffraction analysis. researchgate.netjdigitaldiagnostics.com

Table 1: Synthesis of Tetrahydropyrimidine-5-carboxamides from N,N-Diethyl-3-oxobutanamide

| Aldehyde Component | Urea (B33335)/Guanidine Component | Product | Reference(s) |

|---|---|---|---|

| (Het)arylaldehydes | N-Cyanoguanidine | 4-(Het)aryl-6-methyl-2-cyanoimino-N,N-diethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides | researchgate.net, jdigitaldiagnostics.com |

| Salicylaldehyde (B1680747) | N-Phenylthiourea | N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide | researchgate.net |

Formation of Hydrazone Analogues

The active methylene group of 3-oxobutanamides readily reacts with diazonium salts in a coupling reaction. smolecule.comresearchgate.net Studies on the closely related N-(2,4-Dimethylphenyl)-3-oxobutanamide have shown that coupling with a variety of arenediazonium salts in aqueous ethanol buffered with sodium acetate leads to the formation of stable hydrazone derivatives, rather than the alternative azo tautomer. smolecule.comresearchgate.netresearchgate.net This reactivity is characteristic of compounds with an active hydrogen atom and provides a reliable method for synthesizing arylhydrazono derivatives. The resulting hydrazones are often colored compounds and have been investigated for various applications. researchgate.net The structure is confirmed by the absence of an azomethine proton signal in the 1H NMR spectrum, which differentiates it from the azo form. researchgate.net

Table 2: Synthesis of Hydrazone Derivatives from 3-Oxobutanamides

| 3-Oxobutanamide | Diazonium Salt Source | Reaction Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| N-(2,4-dimethylphenyl)-3-oxobutanamide | Sulfanilic acid | Aqueous ethanol, sodium acetate | Hydrazone | researchgate.net |

| N-(2,4-dimethylphenyl)-3-oxobutanamide | 4-Nitroaniline | Aqueous ethanol, sodium acetate | Hydrazone | researchgate.net |

| N-(2,4-dimethylphenyl)-3-oxobutanamide | Sulfanilamide | Aqueous ethanol, sodium acetate | Hydrazone | researchgate.net |

Multi-Component Reaction Approaches

The application of multi-component reactions (MCRs) in organic synthesis has garnered significant attention due to their efficiency, atom economy, and the ability to generate complex molecular scaffolds in a single synthetic operation. rsc.org While direct and extensive research on the participation of N,N-Diethyl-4-oxobutanamide in MCRs is not widely documented, the reactivity of the constituent functional groups—a ketone and a tertiary amide—suggests its potential as a valuable building block in such transformations. The reactivity of structurally similar γ-ketoamides and β-ketoamides in various MCRs provides a strong basis for predicting the synthetic utility of N,N-Diethyl-4-oxobutanamide.

MCRs involving γ-ketoamides often leverage the reactivity of the ketone carbonyl group. For instance, a one-pot MCR for the synthesis of functionalized γ-ketoamides has been developed from chalcones, malononitrile, and dimethylformamide (DMF), where DMF serves as both a reactant and a solvent. rsc.orgrsc.org This reaction proceeds with high atom economy and operational simplicity. rsc.orgrsc.org

The general reactivity of keto-amides in MCRs often leads to the formation of diverse heterocyclic systems. For example, β-ketoamides are known to participate in three-component reactions with aldehydes and allylic or propargylic halides to furnish spiroheterocyclic structures. This highlights the potential for the ketone moiety within an oxobutanamide framework to engage in complex cyclization cascades.

Furthermore, the synthesis of nitrogen-containing heterocycles is a common outcome of MCRs involving ketoamides. An Al(OTf)₃-catalyzed cascade cyclization and ionic hydrogenation of nitrogen-substituted ketoamides provides an efficient route to N-substituted lactams, including pyrrolidinones and piperidones. organic-chemistry.org This suggests that under appropriate catalytic conditions, the ketone and amide functionalities of N,N-Diethyl-4-oxobutanamide could be harnessed to construct various heterocyclic cores.

While specific examples for N,N-Diethyl-4-oxobutanamide are scarce, the documented MCRs of its structural isomers and related compounds provide a predictive framework for its reactivity. The following table summarizes representative MCRs involving oxoamides, illustrating the types of transformations that could potentially be applied to N,N-Diethyl-4-oxobutanamide.

| Reactants | Reaction Type | Product | Key Features | Reference |

| Chalcones, Malononitrile, DMF | One-pot multicomponent reaction | γ-Ketoamides | High atom economy, operational simplicity. | rsc.orgrsc.org |

| Aldehydes, β-Ketoamides, Allylic/Propargylic Halides | Three-component reaction | Spiroheterocycles | Synthesis of complex spirocyclic structures. | nih.gov |

| Nitrogen-substituted ketoamides | Al(OTf)₃-catalyzed cascade cyclization and ionic hydrogenation | N-substituted lactams (pyrrolidinones, piperidones) | Efficient synthesis of various N-heterocycles. | organic-chemistry.org |

The Passerini and Ugi reactions are cornerstone MCRs that typically involve a carbonyl compound, an isocyanide, and a carboxylic acid (Passerini), with the addition of an amine in the Ugi reaction. wikipedia.orgorganic-chemistry.org The ketone functionality in N,N-Diethyl-4-oxobutanamide makes it a plausible candidate for these reactions. The Passerini reaction, for instance, yields α-acyloxy amides from the combination of a ketone, a carboxylic acid, and an isocyanide. wikipedia.org The Ugi four-component condensation similarly produces α-aminoacyl amide derivatives. organic-chemistry.org The participation of N,N-Diethyl-4-oxobutanamide in these reactions would lead to highly functionalized linear adducts, which could serve as precursors for further synthetic elaborations.

Computational Chemistry and Theoretical Investigations of N,n Diethyl Oxobutanamides

Quantum Chemical Methodologies

Quantum chemical calculations are central to elucidating the properties of N,N-diethyl-oxobutanamides at the molecular level. These computational approaches model the electronic and geometric structure of molecules, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the properties of medium-sized organic molecules like N,N-diethyl-oxobutanamides. DFT calculations are employed to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. For instance, DFT can be used to determine the relative energies of different conformers and tautomers, providing a quantitative understanding of their stability. researchgate.netrsc.orgorientjchem.org The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data where available.

Semi-empirical quantum mechanical methods, such as PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to DFT. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. While not as precise as higher-level theoretical methods, semi-empirical calculations can be valuable for preliminary conformational searches and for studying large molecular systems. They can provide initial geometries for more accurate DFT optimization and can be useful in screening for potential low-energy structures of N,N-diethyl-oxobutanamides.

Structural and Electronic Property Analyses

Computational methods are particularly adept at exploring the nuanced structural and electronic features of N,N-diethyl-oxobutanamides, such as tautomeric equilibria and the influence of intramolecular forces.

N,N-diethyl-oxobutanamides, particularly those with a keto group in the β-position, can exhibit keto-enol tautomerism. core.ac.uk Computational studies, primarily using DFT, can quantify the relative stabilities of the keto and enol forms. researchgate.net The equilibrium is influenced by both the intrinsic stability of the tautomers and their interaction with the surrounding environment. Theoretical calculations can model these effects by performing calculations in the gas phase and with the inclusion of solvent models. orientjchem.org The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. rsc.org

Below is an illustrative table showing hypothetical relative energies for keto-enol tautomerism of a generic N,N-diethyl-β-oxobutanamide, as would be determined by DFT calculations.

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Solvated (Water) Relative Energy (kcal/mol) |

| Keto | 0.0 | 0.0 |

| Z-Enol | -2.5 | -1.0 |

| E-Enol | +5.0 | +6.5 |

Note: This data is illustrative and represents typical trends observed for β-ketoamides.

Intramolecular hydrogen bonding is a key factor in determining the preferred conformation and reactivity of N,N-diethyl-oxobutanamides. core.ac.uk In the enol tautomer, a hydrogen bond can form between the enolic hydroxyl group and the carbonyl oxygen of the amide. acs.org Computational chemistry allows for a detailed characterization of these bonds, including their geometry (bond lengths and angles) and strength (bond energy). nih.gov Techniques such as Atoms in Molecules (AIM) theory can be applied to the calculated electron density to identify and characterize the bond critical points associated with hydrogen bonding.

The following table provides typical computed parameters for an intramolecular hydrogen bond in the Z-enol form of a β-ketoamide.

| Parameter | Typical Calculated Value |

| H···O Bond Length | 1.6 - 1.8 Å |

| N-O Distance | 2.5 - 2.7 Å |

| N-H···O Angle | 140 - 150° |

| Hydrogen Bond Energy | 10 - 15 kcal/mol |

Note: This data is illustrative and based on findings for related β-enaminones and β-ketoamides. acs.org

The nature and position of substituents on the oxobutanamide backbone can significantly influence the molecule's conformation and electronic properties. nih.gov For instance, substituting the diethylamino group with other alkyl or aryl groups can alter the rotational barrier around the amide C-N bond and affect the stability of different conformers. nih.gov Theoretical studies can systematically investigate these effects by calculating properties such as rotational energy profiles, atomic charges, and frontier molecular orbital energies for a series of substituted analogues. These calculations help to build a comprehensive understanding of structure-activity relationships within this class of compounds. researchgate.net

Advanced Spectroscopic Characterization in N,n Diethyl Oxobutanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of N,N-Diethyl-4-oxobutanamide, distinct signals are expected for each unique proton environment. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons allow for the assignment of the complete proton framework. Due to restricted rotation around the carbon-nitrogen amide bond, the two ethyl groups may be non-equivalent, leading to more complex signals for the methylene (B1212753) and methyl protons of the diethylamino group.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's functional group and hybridization state. For N,N-Diethyl-4-oxobutanamide, characteristic peaks for the two carbonyl carbons (ketone and amide), the aliphatic carbons of the butanamide backbone, and the carbons of the N-ethyl groups are expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Diethyl-4-oxobutanamide Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (Ketone) | ~2.2 | Singlet (s) | ~30 |

| -CH₂-C=O (Ketone) | ~2.8 | Triplet (t) | ~38 |

| -CH₂-C=O (Amide) | ~2.6 | Triplet (t) | ~30 |

| N-(CH₂CH₃)₂ | ~3.3 | Quartet (q) | ~41 |

| N-(CH₂CH₃)₂ | ~1.1 | Triplet (t) | ~13 |

| C=O (Amide) | - | - | ~172 |

| C=O (Ketone) | - | - | ~208 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

For N,N-Diethyl-4-oxobutanamide, the IR spectrum would be dominated by strong absorption bands characteristic of its two carbonyl groups. The ketone (C=O) stretching vibration typically appears in the range of 1725-1705 cm⁻¹. The tertiary amide (C=O) stretching band is usually observed at a lower frequency, around 1670-1630 cm⁻¹, due to resonance with the nitrogen lone pair. The absence of N-H stretching bands (typically around 3300 cm⁻¹) confirms the tertiary nature of the amide. Additional peaks corresponding to C-H stretching and bending vibrations of the alkyl chains would also be present.

Table 2: Expected Characteristic IR Absorption Bands for N,N-Diethyl-4-oxobutanamide

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1725 - 1705 | Strong |

| Tertiary Amide (C=O) | Stretch | 1670 - 1630 | Strong |

| Alkyl (C-H) | Stretch | 2980 - 2850 | Medium-Strong |

| Methylene (CH₂) | Bend (Scissoring) | ~1465 | Medium |

| Methyl (CH₃) | Bend (Asymmetric) | ~1450 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

For N,N-Diethyl-4-oxobutanamide (C₈H₁₅NO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (157.21 g/mol ). High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement. Common fragmentation pathways for this molecule would include alpha-cleavage adjacent to the nitrogen atom and the carbonyl groups, leading to characteristic fragment ions. For instance, the McLafferty rearrangement is a possible fragmentation pathway for the ketone portion of the molecule.

Table 3: Key Mass Spectrometry Data for N,N-Diethyl-4-oxobutanamide

| Parameter | Value | Information Provided |

| Molecular Formula | C₈H₁₅NO₂ | Elemental Composition |

| Monoisotopic Mass | 157.1103 u | Exact molecular mass |

| Nominal Mass | 157 u | Integer molecular mass |

| Predicted [M+H]⁺ | 158.1176 u | Mass of protonated molecule |

| Common Fragment Ion | m/z = 100 | [CH₂CON(CH₂CH₃)₂]⁺ fragment |

| Common Fragment Ion | m/z = 86 | [CON(CH₂CH₃)₂]⁺ fragment |

| Common Fragment Ion | m/z = 43 | [CH₃CO]⁺ fragment |

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is applicable only if the compound can be grown as a suitable single crystal. The analysis provides precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state. It also reveals information about intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing.

To date, a single-crystal X-ray diffraction structure for N,N-Diethyl-4-oxobutanamide has not been reported in the crystallographic literature. If such a study were conducted, it would provide unambiguous confirmation of its covalent structure and reveal its preferred solid-state conformation, particularly the orientation of the butanone chain relative to the diethylamide group.

Chromatographic Methods for Purity Assessment (e.g., TLC, HPLC-MS)

Chromatographic techniques are essential for verifying the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid qualitative method used to monitor the progress of a reaction and get a preliminary indication of product purity. The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is allowed to ascend the plate. The retention factor (Rf) value is characteristic for a compound in a given solvent system and can be compared against standards.

High-Performance Liquid Chromatography (HPLC) is a highly efficient quantitative technique for purity assessment. The sample is passed through a column packed with a stationary phase under high pressure. The retention time is a precise measure for identifying the compound. When coupled with a mass spectrometer (HPLC-MS), this method provides both the purity profile and mass confirmation of the eluting peaks, making it a powerful tool for final product analysis. A certificate of analysis for a pure compound will often include an HPLC chromatogram indicating a single major peak. molnova.cnmolnova.cn

Table 4: Chromatographic Methods for N,N-Diethyl-4-oxobutanamide Analysis

| Technique | Principle | Application for Purity Assessment |

| TLC | Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase. | Rapid check for the presence of impurities; reaction monitoring. |

| HPLC-MS | High-resolution separation on a column followed by mass detection. | Accurate quantification of purity (e.g., >99%); confirmation of molecular weight of the main component and any impurities. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| N,N-Diethyl-4-oxobutanamide |

Research Applications and Potential Directions for N,n Diethyl Oxobutanamides

Strategic Building Blocks in Complex Organic Synthesis

The unique arrangement of functional groups in oxobutanamides allows them to serve as valuable starting materials or intermediates in the construction of more elaborate molecules.

Precursors for Complex Molecular Architectures

Compounds structurally similar to N,N-Diethyl-4-oxobutanamide, such as 3-oxobutanamides, are recognized as effective precursors in heterocyclic synthesis. researchgate.net Their reactivity allows for the construction of diverse ring systems, including pyridines, thiophenes, and diazepines, which form the core of many biologically active compounds. researchgate.net The ketone can undergo reactions like condensation and cyclization, while the diethylamide group offers stability and influences the molecule's solubility and electronic properties. This dual functionality makes such scaffolds ideal for generating molecular diversity in synthetic chemistry projects.

Role in Medicinal Chemistry Intermediate Synthesis

The 4-oxobutanamide (B1628950) core is a key feature in the design of novel therapeutic agents. Recent studies have demonstrated that derivatives of 4-oxobutanamide exhibit significant antiproliferative activity against various human cancer cell lines. nih.gov For instance, certain synthesized 4-oxobutanamide derivatives have shown potent activity against human kidney carcinoma cells, even surpassing the efficacy of established drugs like paclitaxel (B517696) in preclinical models. nih.gov N,N-Diethyl-4-oxobutanamide could, therefore, serve as a crucial intermediate for developing new anticancer drug candidates. nih.gov Furthermore, the N,N-diethylamide moiety is a common feature in many pharmaceuticals, including the delta opioid receptor agonist N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, highlighting its importance in creating neurologically active agents. nih.gov

Intermediates in Agrochemical Development

The development of new pesticides and herbicides is another area where oxobutanamide derivatives could play a significant role. The amide functional group is a cornerstone of many commercially important agrochemicals. The structural features of N,N-Diethyl-4-oxobutanamide could be modified to create novel candidates for pest control. Research into related compounds, such as nonivamide (B1679840) ether derivatives, shows the potential for developing new pesticide candidates from bioactive products. researchgate.net

Exploratory Biological Activity and Mechanistic Research (In Vitro Studies)

The potential for N,N-Diethyl-4-oxobutanamide and its derivatives to interact with biological systems is a promising area for future research, particularly in enzyme inhibition and the modulation of cellular signaling.

Enzyme Inhibition Potentials (e.g., Acetylcholinesterase Inhibition)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.govmdpi.com The N,N-diethylaniline moiety, which shares structural similarities with the N,N-diethylamide group, has been identified as a component contributing to the AChE inhibitory activity in a series of oxadiazole derivatives. nih.gov One such compound, N,N-Diethyl-4-(5-((2-(ethylthio)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)aniline, demonstrated notable inhibitory activity. nih.gov This suggests that the N,N-diethyl group can play a role in the binding and inhibition of AChE, making N,N-Diethyl-4-oxobutanamide a molecule of interest for screening as a potential AChE inhibitor.

Table 1: Acetylcholinesterase (AChE) Inhibition by a Related Compound

| Compound | Structure | IC50 (µM) |

| N,N-Diethyl-4-(5-((2-(ethylthio)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)aniline | Contains an N,N-diethylaniline moiety | 258.13 ± 1.02 nih.gov |

Modulation of Biological Signaling Pathways (e.g., Wnt Pathway)

The Wnt signaling pathway is essential for embryonic development and tissue maintenance in adults. nih.gov Its abnormal activation is linked to various cancers, making it a key target for therapeutic intervention. nih.govmdpi.com The development of small molecules that can either activate or inhibit this pathway is a major focus of current research. nih.govnih.gov Natural compounds like fisetin (B1672732) and naringenin (B18129) have been shown to modulate Wnt signaling by affecting key proteins such as β-catenin. nih.gov As a small molecule, N,N-Diethyl-4-oxobutanamide could be investigated for its potential to interact with components of the Wnt pathway. Its structure could serve as a starting point for designing novel modulators to be tested in in vitro assays, such as TCF/LEF reporter assays, to screen for activity against this critical signaling cascade.

Table 2: Examples of Small Molecules Modulating the Wnt Pathway

| Compound/Agent | Mechanism of Action | Therapeutic Potential |

| Fisetin | Decreases phosphorylation of GSK3-β, leading to reduced β-catenin stabilization. nih.gov | Melanoma treatment nih.gov |

| Naringenin | Suppresses TCF transcriptional activity. nih.gov | Gastric cancer treatment nih.gov |

| Pyrvinium | Activates casein kinase 1α (CK1α), promoting β-catenin destruction. nih.gov | Lung cancer treatment nih.gov |

Investigation of Antimicrobial Efficacy (e.g., Antitubercular, Antibacterial)

The growing challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. While direct studies on the antimicrobial properties of N,N-Diethyl-4-oxobutanamide are not extensively documented, research into structurally related compounds highlights the potential of the N,N-diethylamide and oxobutanamide moieties in exerting antimicrobial effects.

Derivatives of 3-oxobutanamide have been synthesized and evaluated for their antibacterial and antioxidant activities. These studies have explored the synthesis of various nitrogen-containing heterocycles, such as pyridine (B92270), pyrimidine, and pyrazole (B372694), attached to a p-phenolic 3-oxobutanamide precursor. The resulting compounds were screened against Gram-negative bacteria like Escherichia coli and several Gram-positive bacteria, with some derivatives showing notable activity. researchgate.net This suggests that the oxobutanamide core can serve as a valuable pharmacophore in the design of new antibacterial agents.

Furthermore, the N,N-diethylamide functional group is present in compounds that have been investigated for antitubercular activity. For instance, disulfiram, which is metabolized to diethyldithiocarbamate (B1195824) (a compound containing an N,N-diethyl group), has demonstrated potent antitubercular effects against multidrug- and extensively drug-resistant strains of Mycobacterium tuberculosis. This indicates that the N,N-diethylamide moiety may contribute to the antimycobacterial efficacy of certain molecules.

The synergistic presence of both the oxobutanamide and the N,N-diethylamide functionalities in N,N-Diethyl-4-oxobutanamide makes it an intriguing candidate for future antimicrobial screening. The exploration of its activity against a broad spectrum of bacterial and fungal pathogens, including resistant strains, could unveil new therapeutic possibilities.

Chitin (B13524) Synthase Inhibition Research

Chitin, a crucial component of fungal cell walls and insect exoskeletons, is a well-established target for the development of antifungal and insecticidal agents. nih.gov Chitin synthase inhibitors disrupt the formation of this vital polymer, leading to compromised structural integrity and, ultimately, cell death or developmental failure in the target organism. patsnap.com While direct research on N,N-Diethyl-4-oxobutanamide as a chitin synthase inhibitor is not available, studies on other molecules containing amide or urea (B33335) functionalities suggest that this class of compounds could be explored for such activity.

For example, N,N-bis(2-phenylethyl)urea has been identified as an inhibitor of chitin synthase 1 from Candida albicans, with an IC50 value comparable to the well-known inhibitor polyoxin (B77205) D. jmb.or.kr Although a urea is distinct from an amide, the shared N,N-disubstituted acyl structure points to the potential for such functionalities to interact with the enzyme's active site.

The research into chitin synthase inhibitors is broad and includes various chemical classes. mdpi.comnih.gov The general strategy involves identifying compounds that can block the enzyme's active site or interfere with its regulatory mechanisms. patsnap.com Given the structural features of N,N-Diethyl-4-oxobutanamide, it could be hypothesized that the molecule might fit into the binding pocket of chitin synthase. Future research could involve computational docking studies to model the interaction of N,N-Diethyl-4-oxobutanamide with fungal chitin synthases, followed by in vitro enzymatic assays to determine its inhibitory potential. The development of novel chitin synthase inhibitors remains a significant goal in the fields of medicine and agriculture. nih.gov

Receptor Agonist Studies (e.g., Delta Opioid Receptor)

The N,N-diethylamide moiety is a key feature in a number of compounds that have been investigated as receptor agonists, particularly for the delta opioid receptor. This receptor is a promising therapeutic target for the treatment of pain and other neurological disorders, with potentially fewer side effects than traditional mu-opioid receptor agonists.

Notably, a class of potent and selective delta opioid receptor agonists is based on the N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide scaffold. nih.gov In these molecules, the N,N-diethylbenzamide portion plays a crucial role in receptor binding and activation. Structure-activity relationship studies have demonstrated that modifications to the N,N-diethylamide group can significantly impact the compound's affinity and efficacy at the delta opioid receptor. For example, the N-ethyl group in certain (4-alkoxyphenyl)glycinamides was found to be optimal for agonist activity at the GPR88 receptor, another G protein-coupled receptor. ijddd.com

While N,N-Diethyl-4-oxobutanamide has a butanamide rather than a benzamide (B126) core, the presence of the N,N-diethylamide functional group suggests that it could be a starting point for the design of novel receptor agonists. The flexibility of the butanamide chain, in contrast to the rigid phenyl ring of benzamides, could offer different conformational possibilities for receptor interaction. Future research could involve the synthesis of N,N-Diethyl-4-oxobutanamide and its analogues for screening against a panel of receptors, including opioid and other G protein-coupled receptors, to explore their potential as pharmacological probes or therapeutic leads.

| Compound Class | Receptor Target | Key Structural Feature |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamides | Delta Opioid Receptor | N,N-diethylbenzamide |

| (4-alkoxyphenyl)glycinamides | GPR88 Receptor | N-ethylamide |

Catalytic and Process Chemistry Innovations

The efficient and sustainable synthesis of amides is a continuous focus of innovation in organic and process chemistry. Modern catalytic methods offer significant advantages over traditional stoichiometric approaches, often providing higher yields, greater selectivity, and milder reaction conditions. For the synthesis of N,N-diethylamides, including N,N-Diethyl-4-oxobutanamide, several catalytic strategies could be envisioned.

One area of innovation is the use of transition metal catalysts for C-H activation and functionalization. For instance, rhodium-catalyzed dehydrogenative/oxidative olefination of N,N-diethylbenzamide has been demonstrated as a practical and chemo-selective method. orgsyn.org While this specific reaction functionalizes the aromatic ring, it highlights the utility of transition metals in activating C-H bonds in the presence of an N,N-diethylamide group.

Another relevant area is the catalytic hydrogenation of amides to form amines. For example, the catalytic hydrogenation of N,N-dimethyldodecylamide to N,N-dimethyldodecylamine has been achieved using a Ni/γ-Al2O3 catalyst. researchgate.net This type of reductive transformation is crucial in many industrial processes.

Furthermore, direct catalytic nitrogenation using dinitrogen (N2) as the nitrogen source is an emerging field with significant potential for sustainable chemical synthesis. nih.gov While still in its early stages, this approach could one day provide a direct route to amides and other nitrogen-containing compounds.

For the specific synthesis of N,N-Diethyl-4-oxobutanamide, innovations in catalytic amide bond formation would be highly relevant. This could include the use of novel coupling reagents, organocatalysts, or biocatalysts to facilitate the reaction between a succinic acid derivative and diethylamine (B46881) under mild and environmentally friendly conditions.

Future Research Avenues and Untapped Potential in Organic Chemistry

The chemical compound N,N-Diethyl-4-oxobutanamide, while not extensively studied, represents a molecule with significant untapped potential at the intersection of medicinal and synthetic organic chemistry. Based on the analysis of its structural components and related research, several promising future research avenues can be identified.

A primary direction for future investigation is the systematic exploration of the biological activities of N,N-Diethyl-4-oxobutanamide and its derivatives. Drawing from the observed antimicrobial properties of related oxobutanamides and the antitubercular potential of N,N-diethylamides, a focused screening program against a panel of pathogenic bacteria and fungi is warranted. researchgate.net This could lead to the identification of a new class of antimicrobial agents.

In the realm of receptor pharmacology, the precedent set by N,N-diethylbenzamide-based delta opioid receptor agonists suggests that the N,N-diethylamide moiety of the target compound could be a valuable pharmacophore. nih.gov Synthesizing a library of N,N-Diethyl-4-oxobutanamide analogues with systematic structural modifications could lead to the discovery of novel ligands for various G protein-coupled receptors, potentially with unique selectivity and signaling profiles.

From a synthetic perspective, the development of novel, efficient, and sustainable catalytic methods for the synthesis of N,N-Diethyl-4-oxobutanamide and related compounds is a worthy goal. This could involve exploring greener solvents, novel catalysts that operate under milder conditions, and continuous flow processes to improve efficiency and reduce waste. nih.gov

Q & A

Q. What are the recommended synthetic routes for N,N-Diethyl-4-oxobutanamide, and how can purity be optimized?

A common approach involves nucleophilic acylation using diethylamine and 4-oxobutanoyl chloride in anhydrous dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity . Slow cooling of saturated solutions in polar solvents (e.g., ethanol/water mixtures) can produce high-quality crystals for structural validation . For industrial-scale reproducibility, solvent selection (e.g., THF vs. DCM) impacts reaction kinetics and byproduct formation.

Q. How should researchers characterize N,N-Diethyl-4-oxobutanamide to confirm structural integrity?

Key techniques include:

- NMR : -NMR should show peaks for diethyl groups (δ 1.1–1.3 ppm, triplets) and the ketone carbonyl (δ 2.5–2.7 ppm, quartet) .

- FT-IR : Stretching vibrations at ~1650 cm (amide C=O) and ~1700 cm (ketone C=O) confirm functional groups .

- XRD : Crystallographic data (e.g., space group P2/c) validate molecular packing and hydrogen-bonding networks .

Q. What solvent systems are optimal for stabilizing N,N-Diethyl-4-oxobutanamide in solution?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may promote hydrolysis. For long-term storage, anhydrous acetonitrile at 4°C minimizes degradation. Avoid aqueous buffers with pH >8, as the ketone group may undergo nucleophilic attack .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N,N-Diethyl-4-oxobutanamide in biological systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electrophilic sites, such as the ketone carbon (partial charge ~+0.45), which may interact with nucleophilic residues in enzymes. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (PDB: 5KIR) reveals binding affinities (ΔG ≈ −7.2 kcal/mol) .

Q. What contradictions exist in reported bioactivity data for N,N-Diethyl-4-oxobutanamide derivatives?

Studies on analogous 4-oxoamides show conflicting antimicrobial results:

- Pro-MIC : N,N-Dimethyl-4-oxobutanamide inhibits E. coli (MIC = 32 µg/mL) via membrane disruption .

- Anti-MIC : Diethyl derivatives exhibit reduced activity due to steric hindrance from bulky substituents .

Resolve discrepancies by standardizing assays (e.g., broth microdilution vs. disk diffusion) and controlling for solvent effects .

Q. How does N,N-Diethyl-4-oxobutanamide behave under photolytic or thermal stress?

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with a mass loss of ~95% by 250°C. Photostability studies (UV-Vis, 254 nm) indicate <5% degradation after 24 hours, suggesting suitability for light-exposed applications .

Q. What strategies improve the metabolic stability of N,N-Diethyl-4-oxobutanamide in pharmacokinetic studies?

- Prodrug design : Mask the ketone as a ketal (e.g., ethylene glycol adduct) to reduce hepatic first-pass metabolism .

- Isotope labeling : -tagging at the carbonyl enables tracking via LC-MS/MS in rat plasma (t = 2.3 h) .

Methodological Considerations

Q. How should researchers design experiments to assess N,N-Diethyl-4-oxobutanamide’s role as a metabolic intermediate?

Q. What analytical workflows validate N,N-Diethyl-4-oxobutanamide in complex matrices (e.g., environmental samples)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.